3-((4-(4-fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole
Description
3-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole is a structurally complex indole derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a 4-isopropylphenylmethyl moiety. The indole scaffold is further modified with a methyl group at the 2-position. This compound combines pharmacophoric elements common in CNS-targeting agents, including the piperazine ring (often associated with neurotransmitter receptor modulation) and fluorinated aromatic systems (which enhance metabolic stability and binding affinity) .
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FN3/c1-20(2)22-8-10-23(11-9-22)29(28-21(3)31-27-7-5-4-6-26(27)28)33-18-16-32(17-19-33)25-14-12-24(30)13-15-25/h4-15,20,29,31H,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXWYUHTSFSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-(4-fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole is a complex organic compound characterized by its unique structural features, including a piperazine moiety and an indole framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C23H28FN3 |
| Molecular Weight | 377.48 g/mol |
| CAS Number | Not widely reported |
The presence of a fluorinated phenyl group and an isopropyl substituent contributes to its lipophilicity, which may influence its biological interactions and pharmacokinetics.
1. Antitumor Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, the indole nucleus has been associated with various anticancer activities, particularly against breast cancer cell lines such as MDA-MB-231. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving a series of indole derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested. These findings suggest that further exploration of this compound could yield promising anticancer agents.
2. Neuropharmacological Effects
The piperazine component of the compound is known for its influence on neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators.
Research Findings:
A comparative analysis of various piperazine derivatives showed that compounds with similar structures to this compound exhibited significant increases in dopamine levels in rodent models when administered at doses ranging from 50 to 250 mg/kg, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity: Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression, such as tyrosinase, which is crucial in melanin biosynthesis.
- Receptor Modulation: The interaction with serotonin and dopamine receptors may lead to altered synaptic transmission, impacting mood and cognitive functions.
Tables Summarizing Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s unique structure can be compared to several related molecules (Table 1):
Physicochemical Properties
- Melting Points : Piperazine-containing compounds (e.g., ) show broad melting ranges (132–230°C), influenced by substituent polarity and crystallinity . The target compound’s isopropyl group may lower its melting point compared to polar sulfonamide derivatives.
Pharmacological Activity
- Receptor Interactions : GPV005 () demonstrates hydrogen-bonding interactions with P-glycoprotein, a drug-efflux pump. The fluorophenyl-piperazine motif in the target compound may confer similar binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
